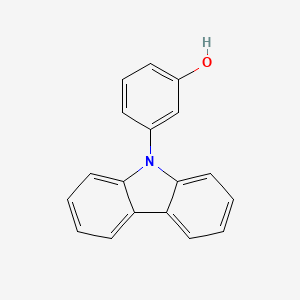

3-(9H-carbazol-9-yl)phenol

Description

Significance of Carbazole (B46965) Scaffolds in Modern Organic Chemistry and Materials Science

The carbazole scaffold, a tricyclic aromatic heterocycle, has established itself as a cornerstone in the development of advanced organic materials. sigmaaldrich.comnih.gov This significance stems from its unique electronic and structural properties. The planar, rigid, and electron-rich π-conjugated system of the carbazole nucleus facilitates efficient charge transport, a critical requirement for numerous applications in organic electronics. scribd.com Its high thermal and chemical stability further enhances its utility in the fabrication of robust devices. researchgate.net

In the realm of materials science, carbazole derivatives are indispensable building blocks for organic light-emitting diodes (OLEDs), where they are employed as host materials for phosphorescent emitters, hole-transporting materials, and thermally activated delayed fluorescence (TADF) emitters. preprints.orgsmolecule.com The high triplet energy of the carbazole moiety is particularly advantageous in phosphorescent OLEDs, as it enables efficient energy transfer to the emissive dopants without significant energy loss. researchgate.net Beyond OLEDs, carbazole-based materials are integral to the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and photorefractive polymers. sigmaaldrich.comsmolecule.com Their utility also extends to supramolecular chemistry, where they serve as components for fluorescent sensors and organic microporous polymers with applications in gas storage and separation. scribd.comresearchgate.net

Rationale for Investigating Phenol-Functionalized Carbazole Systems

The functionalization of the carbazole scaffold with a phenol (B47542) group introduces a versatile reactive handle, the hydroxyl (-OH) group, which significantly broadens the synthetic and application scope of the parent molecule. The phenolic group serves several key purposes in materials design.

Firstly, it provides a convenient site for polymerization. The hydroxyl group can readily participate in reactions to form polymers such as polyethers, polycarbonates, and polyesters. epo.org This allows for the incorporation of the desirable electronic properties of the carbazole unit into a macromolecular architecture, leading to processable, film-forming materials with tailored characteristics. For instance, the reaction of a phenol-functionalized carbazole with dihalides or other difunctional monomers can yield high-performance polymers for electronic applications. scribd.commdpi.com

Secondly, the phenolic moiety acts as a versatile anchor for attaching the carbazole unit to other functional molecules or substrates. Through Williamson ether synthesis or esterification, the carbazole scaffold can be linked to other chromophores, electron-accepting units, or complex molecular frameworks. This modular approach is fundamental in creating donor-acceptor systems, bipolar host materials, and complex sensitizers for applications in photovoltaics and photocatalysis. researchgate.net

Finally, the position of the phenolic group on the phenyl ring (ortho, meta, or para to the carbazole) allows for fine-tuning of the molecule's steric and electronic properties, including solubility, thermal stability, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Overview of Research Trajectories for 3-(9H-carbazol-9-yl)phenol

Research into this compound, where the phenol group is in the meta position, is primarily driven by its potential as a monomer and a key intermediate in the synthesis of advanced functional materials. The meta-linkage, compared to the para-linkage found in its isomer 4-(9H-carbazol-9-yl)phenol, is known to influence the electronic conjugation and spatial arrangement of the resulting molecules and polymers.

Current research trajectories for this compound and its derivatives focus on several key areas:

Monomer for High-Performance Polymers: A primary research direction is the use of this compound as a monomer for synthesizing novel polymers. The meta-position of the hydroxyl group can lead to polymers with different chain conformations and properties compared to those derived from ortho or para isomers. These polymers are investigated for their thermal, electrochemical, and photophysical properties with potential applications as host materials in OLEDs or as electrochromic materials. mdpi.comscite.ai

Synthesis of Bipolar Host Materials: The compound serves as a precursor for building more complex, multi-functional molecules for OLEDs. By reacting the hydroxyl group, the carbazole donor unit can be linked to an electron-accepting moiety. The meta-linkage can help to maintain a high triplet energy in the final molecule, which is crucial for hosting blue phosphorescent emitters. Derivatives like 3,5-bis(3-(carbazol-9-yl)phenyl)pyridine (35DCzPPy) exemplify this approach, where a central acceptor core is functionalized with carbazole-phenyl donor groups. ossila.com

Development of Thermally Activated Delayed Fluorescence (TADF) Materials: The strategic combination of the electron-donating carbazole unit with suitable acceptor moieties, facilitated by the phenolic linking point, is a key strategy in designing new TADF emitters. The spatial separation and electronic decoupling afforded by the meta-substitution can be exploited to achieve a small energy gap between the lowest singlet and triplet excited states (ΔE_ST), a prerequisite for efficient TADF.

The investigation of this compound and its isomers is crucial for expanding the library of available building blocks for organic electronics, enabling a more precise tuning of material properties to meet the demands of next-generation devices.

Data Tables

Table 1: Physicochemical Properties of Phenol-Functionalized Carbazole Isomers and Related Derivatives Note: Data for the specific this compound compound is limited in public literature; therefore, data from its isomers (ortho- and para-) and a closely related derivative are presented for comparative purposes.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Thermal Property | Source |

|---|---|---|---|---|

| This compound | C₁₈H₁₃NO | 259.31 | - | epo.org |

| 2-(9H-carbazol-9-yl)phenol | C₁₈H₁₃NO | 259.31 | Decomposition >280°C (TGA); T_g = 145°C | vulcanchem.com |

| 4-(9H-carbazol-9-yl)phenol | C₁₈H₁₃NO | 259.31 | - | rsc.org |

| 1-(9H-Carbazole-9-yl)-2-(3-hydroxy phenylamino) ethanone | C₂₀H₁₆N₂O₂ | 316.36 | m.p. 200–202°C | bas.bg |

Table 2: Application-Relevant Properties of Carbazole Derivatives with Meta-Linkages This table highlights the properties of advanced materials derived from or structurally related to this compound, demonstrating the utility of the meta-substituted carbazole-phenyl motif.

| Derivative | Application | Key Performance Metric | Source |

|---|---|---|---|

| 3,5-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (35DCzPPy) | Bipolar Host Material for OLEDs | HOMO = 6.18 eV; LUMO = 2.75 eV; T_d > 290°C | ossila.com |

| 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine (26DCzPPy) | Host Material for OLEDs | μ_h ≈ 1.0 x 10⁻⁵ cm²/Vs; λ_em = 410 nm | sigmaaldrich.com |

| 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP) | Phosphorescent Host Material | High Triplet Energy (2.8 eV) | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H13NO |

|---|---|

Molecular Weight |

259.3 g/mol |

IUPAC Name |

3-carbazol-9-ylphenol |

InChI |

InChI=1S/C18H13NO/c20-14-7-5-6-13(12-14)19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,20H |

InChI Key |

ZOIHCOOHDPEJNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)O |

Origin of Product |

United States |

Theoretical and Spectroscopic Investigations of Electronic Structures and Optoelectronic Processes

Quantum Chemical Calculations of Molecular and Electronic Configurations

Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provide fundamental insights into the molecular geometry, electronic orbital distributions, and excited-state characteristics of 3-(9H-carbazol-9-yl)phenol.

DFT calculations are instrumental in determining the optimized ground-state geometry of this compound. These studies reveal a non-planar structure, with a significant twist between the carbazole (B46965) and phenol (B47542) rings. This twisted conformation is a result of steric hindrance and electronic interactions between the two aromatic systems.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic behavior. In this compound, the HOMO is typically localized on the electron-rich carbazole moiety, which acts as the primary electron donor. Conversely, the LUMO is generally distributed across the phenol ring, which can act as an electron-accepting unit. The energy difference between the HOMO and LUMO levels, known as the energy gap, is a critical parameter that influences the compound's optical and electronic properties. In related carbazole-cyanopyridone hybrids, HOMO and LUMO energy levels have been estimated to be in the ranges of 5.35–5.69 eV and 2.92–3.02 eV, respectively, with resulting energy gaps between 2.36–2.74 eV. rsc.org

| Parameter | Typical Value Range for Carbazole Derivatives |

| HOMO Energy | -5.3 to -5.8 eV |

| LUMO Energy | -2.0 to -2.5 eV |

| Energy Gap (Eg) | 2.8 to 3.5 eV |

Note: The data in this table is illustrative for carbazole derivatives and may not represent the exact values for this compound due to a lack of specific published data.

TD-DFT calculations are employed to investigate the nature of electronic transitions and excited states. These calculations help in interpreting experimental absorption and emission spectra. For this compound, the lowest energy electronic transition is typically a π-π* transition with significant intramolecular charge transfer (ICT) character, from the carbazole donor to the phenol acceptor. The extent of this charge transfer is influenced by the dihedral angle between the two rings. For analogous carbazole-cyanobenzenes, the separation of the frontier orbitals arises as the donor and acceptor rings are essentially orthogonal to each other. core.ac.uk

The analysis of charge density distributions in both the ground and excited states reveals the electronic landscape of the molecule. In the ground state, there is a relatively uniform charge distribution. However, upon photoexcitation, a significant redistribution of electron density occurs, leading to a more polarized excited state with an increased dipole moment. This change in dipole moment is a hallmark of ICT and is crucial for the compound's solvatochromic behavior, where the emission color changes with solvent polarity.

Spectroscopic Probing of Optoelectronic Behavior

Spectroscopic techniques, such as UV-vis absorption and photoluminescence spectroscopy, provide experimental validation for the theoretical predictions and offer deeper insights into the photophysical processes.

In dilute solutions, this compound typically exhibits absorption in the UV region, corresponding to the π-π* transitions of the carbazole and phenol units. beilstein-journals.org The emission spectrum is often characterized by a single fluorescence band that can show a significant Stokes shift, which is the difference between the absorption and emission maxima. rsc.org This shift is indicative of the geometric relaxation and charge redistribution in the excited state.

The photophysical behavior can differ in the solid state due to intermolecular interactions. Aggregation can lead to changes in the emission spectra, sometimes resulting in quenching or the appearance of new, red-shifted emission bands characteristic of excimers or aggregates. The rigid structure of related carbazole derivatives can reduce nonradiative decay processes, potentially improving optoelectronic properties. beilstein-journals.org

The luminescence of this compound primarily arises from the radiative decay of the first singlet excited state (S1) to the ground state (S0), a process known as fluorescence. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons. rsc.org

Elucidation of Intramolecular Charge Transfer (ICT) Phenomena

The molecular architecture of this compound, which covalently links an electron-donating carbazole moiety to a phenol group, is conducive to intramolecular charge transfer (ICT) upon photoexcitation. In this donor-acceptor (D-A) arrangement, the carbazole unit acts as the primary electron donor. Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for understanding this phenomenon. researchgate.netresearchgate.net

Calculations on similar carbazole-based D-A systems reveal that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich carbazole group, while the Lowest Unoccupied Molecular Orbital (LUMO) can be distributed across the acceptor moiety or the entire molecule. tandfonline.commdpi.com This spatial separation of the frontier orbitals is a hallmark of charge-transfer character. The energy difference between these orbitals (the HOMO-LUMO gap) is a key parameter in determining the electronic and optical properties of the molecule. mdpi.com

A specific manifestation of ICT is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. This occurs when, after excitation, one part of the molecule rotates relative to the other, leading to a highly polar state with near-complete charge separation. acs.org For molecules containing carbazole, this rotation can be sterically hindered or influenced by the surrounding environment. semanticscholar.org The emission from such TICT states is often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Studies on related compounds show significant red-shifts in emission spectra as solvent polarity increases, which is strong evidence for a charge-transfer character in the excited state. semanticscholar.org

Theoretical calculations can predict the structural changes and energy barriers associated with the formation of the TICT state. For instance, in a related compound, 2-(benzo[d]thiazol-2-yl)-4-(9H-carbazol-9-yl)phenol, DFT calculations confirmed that photoexcitation enhances the intramolecular hydrogen bond and facilitates ICT, which is a precursor to proton transfer. researchgate.net

Table 1: Representative Theoretical Data for Carbazole Derivatives This table presents typical data obtained from DFT calculations on related carbazole-based donor-acceptor systems, illustrating the electronic properties associated with ICT.

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Primary Orbital Contribution | Reference |

| Carbazole-imidazole derivative | - | - | - | HOMO on carbazole, LUMO on imidazole (B134444) bridge | tandfonline.com |

| Carbazole-nitro-phenyl-azo derivative | - | - | - | ICT from carbazole (donor) to nitrophenyl (acceptor) | researchgate.net |

| Carbazole-piperidine/piperazine derivatives | -5.7 to -5.5 | -1.5 to -1.3 | ~4.2 | Carbazole group dominates donor-acceptor interactions | mdpi.com |

| Carbazole-benzothiazole-phenol derivative | - | - | - | ICT facilitates excited-state intramolecular proton transfer (ESIPT) | researchgate.net |

Intermolecular Interactions and Aggregation Effects on Electronic Structure

In the solid state or in concentrated solutions, intermolecular interactions and aggregation significantly modify the electronic and photophysical properties of this compound compared to the isolated molecule.

Theoretical Modeling of Supramolecular Assemblies

Theoretical modeling, particularly using DFT, is employed to investigate the nature and effect of intermolecular interactions in dimers and larger molecular assemblies. ub.edu These interactions in carbazole-based systems are typically dominated by a combination of π–π stacking between the planar aromatic carbazole units and, crucially for this compound, hydrogen bonding involving the phenolic hydroxyl group. rsc.org

Computational models of supramolecular structures can predict the preferred packing arrangements (e.g., H- or J-aggregation) and calculate the electronic coupling between adjacent molecules. These models have shown that hydrogen bonding can be a highly competitive force with π–π stacking. rsc.org In some diketopyrrolopyrrole (DPP)-carbazole copolymers, strong hydrogen bonding between the carbazole N-H group (not present in the N-substituted title compound, but relevant for the phenol O-H) and an acceptor unit led to a more twisted polymer backbone. rsc.org This twisting disrupts the planarity and conjugation, which in turn affects the electronic properties. rsc.org DFT calculations on crystal structures of similar molecules have revealed that π-stacking interactions can alter the energy level ordering in the aggregated state compared to the solution phase. ub.edu

Spectroscopic Signatures of Aggregate Formation

The formation of aggregates is readily observed through spectroscopic methods. In UV-visible absorption spectra, aggregation can lead to the broadening of absorption bands or the appearance of new, shifted peaks corresponding to H- or J-aggregates. semanticscholar.org For instance, studies on derivatives have shown broader absorption for dimeric assemblies compared to their more isolated counterparts. semanticscholar.org

A prominent phenomenon observed in many carbazole derivatives is Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). frontiersin.orglookchem.com In dilute solutions, many D-A molecules are weakly emissive because the excited-state energy is dissipated through non-radiative pathways, such as intramolecular rotations or vibrations. frontiersin.org In the aggregated state, these intramolecular motions are physically restricted (Restriction of Intramolecular Motion - RIM mechanism), which blocks the non-radiative decay channels and forces the molecule to release its energy via fluorescence, leading to a significant enhancement of emission intensity. ub.edufrontiersin.org

Spectroscopic studies of AIE compounds in solvent/non-solvent mixtures are a common method of investigation. For example, in a carbazole-carborane fluorophore, fluorescence was weak in a pure THF solution but was dramatically enhanced when water (a non-solvent, or "aggregator") was added, reaching a maximum at high water fractions (fw). frontiersin.org This enhanced emission in the aggregated state is a clear spectroscopic signature. frontiersin.orglookchem.com

Table 2: Spectroscopic Manifestations of Aggregation in Carbazole Derivatives This table summarizes typical changes in photophysical properties upon aggregation for related carbazole systems.

| System | Solvent/State | Observation | Phenomenon | Reference |

| Carbazole-carborane fluorophore | THF/Water mixtures | Fluorescence intensity increases significantly with water fraction (fw > 70%). | Aggregation-Induced Emission (AIE) | frontiersin.org |

| Carbazole Schiff bases | Water/Acetonitrile mixtures | Outstanding aggregation-induced emission properties observed. | AIE | lookchem.com |

| BT2O5Cz / BT2O6Cz derivatives | Solid State | Broader absorption bands compared to shorter-chain analogues. | Dimeric assembly in crystal packing | semanticscholar.org |

| Zn(II) complex with carbazole ligand | THF/Water mixtures | Exhibited AIEE behavior. | Restriction of Internal Rotations (RIM) | ub.edu |

Computational Prediction of Charge Transport Dynamics in Extended Systems

The carbazole moiety is a cornerstone of hole-transporting materials used in organic electronics like OLEDs. mdpi.com Computational methods provide a powerful tool for predicting and understanding charge transport dynamics in extended systems of this compound and its derivatives.

A common theoretical approach is multiscale modeling, which combines several computational techniques. iisc.ac.in The process typically involves:

Molecular Dynamics (MD) Simulations: To predict the bulk morphology and molecular packing in an amorphous or polycrystalline thin film. This provides realistic intermolecular geometries. iisc.ac.in

Quantum Chemistry Calculations (DFT): Using the geometries from the MD simulation, DFT is used to calculate the electronic coupling (transfer integral, t) between neighboring molecules. This value quantifies the ease with which a charge can hop from one molecule to the next. The reorganization energy (λ), which is the energy cost of geometric relaxation upon charge transfer, is also calculated. rsc.orgiisc.ac.in

Kinetic Monte Carlo (KMC) Simulations: The calculated transfer integrals and reorganization energies are used as inputs for KMC simulations. iisc.ac.in The KMC method simulates the stochastic "hopping" of charge carriers through the molecular landscape over time under the influence of an electric field, ultimately allowing for the calculation of charge carrier mobility (µ). iisc.ac.incuni.cz

These computational studies have shown that charge transport in carbazole-based materials is highly sensitive to molecular ordering and backbone conjugation. rsc.org For instance, in DPP-carbazole copolymers, a more twisted backbone caused by hydrogen bonding led to poorer main chain conjugation and a dramatic drop in hole mobility by almost two orders of magnitude compared to a more planar analogue. rsc.org Theoretical calculations on carbazole-based dendrimers have successfully predicted charge carrier mobilities that are in quantitative agreement with experimental data, validating the computational approach. iisc.ac.in By tuning parameters such as the donor-acceptor ratio in copolymers, the charge transport can be regulated from hole-dominant to more balanced bipolar transport, which is critical for optimizing device performance. acs.org

Table 3: Key Parameters in Computational Charge Transport Studies of Carbazole Materials This table outlines the typical parameters and findings from computational studies on charge transport in materials containing carbazole.

| Material System | Computational Method | Key Finding/Parameter | Impact on Charge Transport | Reference |

| Dendritic Carbazole Melt | MD, DFT, KMC | Calculation of hole mobility. | Mobility depends on dendrimer generation and electric field. | iisc.ac.in |

| DPP-Carbazole Copolymer (P1) | DFT | Hydrogen bonding causes twisted backbone. | Poorer main chain conjugation leads to hole mobility of 8.9 × 10⁻³ cm² V⁻¹ s⁻¹. | rsc.org |

| DPP-Carbazole Copolymer (P2) | DFT | Less twisted backbone, better π-π stacking. | Higher hole mobility of 0.53 cm² V⁻¹ s⁻¹. | rsc.org |

| Indenocarbazole-Triazine Copolymers | DFT, CV | Tunable HOMO/LUMO levels. | Ability to tune recombination zone and achieve balanced charge transport. | acs.org |

Applications in Advanced Organic Materials and Devices

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, derivatives of 3-(9H-carbazol-9-yl)phenol are instrumental in the design of various functional layers, including the emissive layer, hole transport layer (HTL), and electron blocking layer (EBL). The high triplet energy of the carbazole (B46965) core is particularly advantageous for hosting phosphorescent emitters, preventing energy loss and enhancing the efficiency of the device.

Derivatives of this compound are frequently employed as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). An effective host material must possess a high triplet energy to confine the triplet excitons of the phosphorescent guest emitter. The carbazole unit in this compound provides this high triplet energy, making its derivatives suitable hosts for a range of phosphorescent dopants.

For instance, bipolar host materials incorporating the 3-(9H-carbazol-9-yl)phenyl moiety have been synthesized. These materials combine the hole-transporting nature of carbazole with an electron-transporting unit within the same molecule. This bipolar character facilitates balanced charge injection and transport within the emissive layer, leading to a wider recombination zone and reduced efficiency roll-off at high brightness.

One such example is 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB) , which utilizes the 3-(9H-carbazol-9-yl)phenyl fragment. This material has demonstrated a high triplet energy level of 2.79 eV and a high glass transition temperature of 165 °C. In a solution-processed green thermally activated delayed fluorescence (TADF) OLED, using CPCB as a host for the emitter (4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), an external quantum efficiency of 10% was achieved. nih.gov

Table 1: Performance of a Solution-Processed TADF OLED Using a CPCB Host

| Host Material | Emitter (Dopant) | External Quantum Efficiency (EQE) | Triplet Energy (ET) | Glass Transition Temperature (Tg) |

|---|---|---|---|---|

| CPCB | 4CzIPN | 10% | 2.79 eV | 165 °C |

The excellent hole-transporting properties of carbazole make this compound derivatives prime candidates for use in Hole Transport Layers (HTLs). A well-designed HTL should have appropriate HOMO (Highest Occupied Molecular Orbital) energy levels to facilitate efficient hole injection from the anode and transport to the emissive layer.

Furthermore, due to their high triplet energy, these materials can also function as an Electron Blocking Layer (EBL) when placed between the emissive layer and the HTL. This prevents electrons from leaking out of the emissive layer, thereby increasing the probability of electron-hole recombination within the desired zone and enhancing device efficiency.

Molecular design strategies focusing on derivatives of this compound aim to optimize several key parameters for enhanced OLED performance. These include:

Tuning Energy Levels: By attaching various electron-donating or electron-withdrawing groups to the phenol (B47542) or carbazole moieties, the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energy levels can be precisely controlled to improve charge injection and balance.

Enhancing Thermal and Morphological Stability: The rigidity of the carbazole unit contributes to a high glass transition temperature (Tg), which is crucial for the long-term operational stability of the OLED device by preventing morphological changes at elevated temperatures.

Improving Solubility for Solution Processing: Modification of the molecular structure, for example, by introducing flexible alkyl chains, can improve the solubility of the material in common organic solvents. This is essential for fabricating large-area OLEDs through cost-effective solution-based methods like spin-coating or inkjet printing.

Organic Solar Cells (OSCs) and Photovoltaic Applications

In the field of organic solar cells, the design of efficient donor and acceptor materials is paramount for achieving high power conversion efficiencies (PCE). The electron-rich nature of the carbazole unit in this compound makes it an attractive building block for donor materials in OSCs.

The performance of an OSC is heavily dependent on the properties of the donor and acceptor materials that form the bulk heterojunction (BHJ) active layer. An ideal donor material should possess:

Broad and Strong Absorption: To capture a significant portion of the solar spectrum.

Appropriate HOMO Energy Level: To ensure efficient hole extraction by the anode.

Good Hole Mobility: For effective charge transport to the electrode.

Derivatives of this compound can be strategically functionalized to create donor materials with these desired properties. The carbazole moiety serves as the primary electron-donating core, and by attaching suitable acceptor units, a donor-acceptor (D-A) type small molecule or polymer can be synthesized. This intramolecular charge transfer character can lead to broader absorption spectra extending into the visible and near-infrared regions.

The efficiency of charge separation at the donor-acceptor interface and the subsequent transport of these charges to their respective electrodes are critical for high-performing OSCs. Upon absorption of a photon, an exciton (a bound electron-hole pair) is generated in the donor or acceptor material. For this exciton to contribute to the photocurrent, it must diffuse to the D-A interface and dissociate into a free electron and a free hole.

The energy level alignment at the D-A interface, specifically the offset between the LUMO levels of the donor and acceptor and the HOMO levels of the donor and acceptor, provides the driving force for this charge separation. The carbazole unit in donor materials derived from this compound contributes to a HOMO level that is generally well-aligned with commonly used fullerene and non-fullerene acceptors, facilitating efficient hole transfer from the acceptor to the donor.

Minimizing charge recombination, where the separated electron and hole recombine before being collected at the electrodes, is also crucial. The good hole mobility provided by the carbazole network can help in swiftly transporting holes away from the interface, thereby reducing the probability of geminate and non-geminate recombination.

Morphological Control in Active Layers

The performance and longevity of organic electronic devices are critically dependent on the morphological stability of their active layers. For materials based on carbazole derivatives, the incorporation of the rigid and bulky carbazole moiety is a key strategy for improving both thermal and morphological stability. mdpi.com The nonplanar structure of N-phenylcarbazoles, such as the core of this compound, contributes to the formation of a stable glassy state, which arises from a more complex packing mechanism that hinders crystallization. nih.gov

Studies on related 4-(9H-carbazol-9-yl)triphenylamine derivatives have shown that this class of compounds possesses adequate thermal and morphological stability for use as hole transport materials (HTMs) in devices like Organic Light Emitting Diodes (OLEDs). mdpi.comcrimsonpublishers.com The introduction of extended conjugation with structurally rigid moieties like carbazole can significantly increase the glass transition temperature (Tg), a key indicator of amorphous stability. mdpi.com For instance, novel HTMs based on a 4-(9H-carbazol-9-yl)triphenylamine core exhibited high glass transition temperatures between 148 and 165 °C, a significant improvement over standard materials. mdpi.com This stability is crucial as morphological changes in the amorphous organic layers, often caused by Joule heating during device operation, are a primary cause of degradation. mdpi.com The structure of this compound, with its inherent rigidity, is thus well-suited for designing materials that resist such degradation, ensuring consistent performance and longer device lifetimes.

Organic Field-Effect Transistors (OFETs)

The unique electronic properties of the carbazole unit make it a highly valuable component in the design of organic semiconductors for OFETs. mdpi.com Its electron-rich nature and excellent hole-transport capabilities are fundamental to its function in these devices. mdpi.com

Semiconductor Layer Fabrication and Device Performance

The fabrication of the semiconductor layer in OFETs is a critical step that influences device performance. Solution-based methods like spin coating are commonly used for depositing carbazole-based materials. ossila.com The molecular design of the semiconductor directly impacts key performance metrics. For instance, a derivative closely related to this compound, namely 9-(3-(9H-carbazol-9-yl)phenyl)-9H-pyrido[2,3-b]indole, has been synthesized and characterized as an organic semiconductor for top-contact/bottom-gate OFETs. This material exhibited p-channel characteristics, demonstrating its utility as a hole-transporting semiconductor in transistor applications.

The performance of such devices is quantified by their charge carrier mobility and current on/off ratio. The table below summarizes the performance of an OFET based on a material structurally similar to this compound.

| Device Parameter | Value | Reference |

| Channel Type | p-channel | |

| Carrier Mobility | 1.7 x 10⁻⁵ cm²/Vs | |

| Current On/Off Ratio | 10² - 10⁴ |

Charge Carrier Mobility and Trapping Mechanisms

Charge carrier mobility is a paramount factor in the efficiency of organic semiconductors. mdpi.com Carbazole derivatives are well-regarded for their high hole mobility. mdpi.com However, a significant challenge in OFETs is charge carrier trapping, where charges become localized in the semiconductor, at the interface with the gate dielectric, or within the dielectric itself, impeding device performance. kuleuven.be

Molecular design plays a crucial role in mitigating these trapping effects. Studies on carbazole-triazine donor-acceptor molecules have shown that the number and arrangement of carbazole units can be tuned to create trap-free semiconductor materials. nih.gov While an increase in carbazole donor units can enhance efficiency in some contexts, it can also lead to enhanced trapping if not optimally designed. nih.gov The molecular structure of this compound provides a foundational unit that can be further functionalized. By strategically linking it with electron-accepting moieties, it is possible to control the molecular ordering and electronic conjugation to minimize contact with trapping species like oxygen or water and facilitate efficient charge transport. nih.gov In some carbazole-based systems, triplet-triplet annihilation has been identified as a predominant mechanism for generating charge carriers, a process that can overcome the large exciton binding energy typical of organic semiconductors. aps.orgep2-bayreuth.de

Photocatalysis and Electrocatalysis

The dual functionality of this compound, containing both an electron-donating carbazole and a redox-active phenol group, makes it a promising candidate for applications in catalysis.

Electron Transfer and Redox Mechanisms in Catalytic Cycles

The phenol group is a key player in catalytic redox cycles. Phenolic compounds can undergo enzymatically driven one-electron oxidation to generate phenoxyl radicals. nih.gov These radicals can then be reduced by various intracellular reductants, regenerating the original phenol and establishing a redox cycle that can induce oxidative stress. nih.gov This inherent redox activity is central to catalysis.

In the context of photocatalysis, the process often involves a single electron transfer (SET) to generate radical intermediates. acs.org The oxidative coupling of phenols, for instance, can proceed through the formation of phenoxyl radicals (oxygen-centered) or carbon-centered radicals at the ortho or para positions. researchgate.net Furthermore, the interconversion between phenols and phenoxyls can occur via a concerted proton-electron transfer (CPET), a fundamental mechanism in many biochemical and catalytic processes. nih.gov The this compound molecule, with its readily oxidizable phenol group, can participate in such electron transfer and redox mechanisms, acting as a mediator in catalytic cycles for various chemical transformations.

Design of Heterogeneous and Homogeneous Catalytic Systems

The structure of this compound allows for its incorporation into both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, the catalyst is in the same phase as the reactants. The phenol group can be deprotonated to form a phenoxide, which can then act as a ligand, coordinating with a metal center. For example, Ru-catalyzed systems can activate phenols, allowing them to react with various nucleophiles. researchgate.net Similarly, iron and vanadyl complexes have been used as homogeneous catalysts for the direct hydroxylation of benzene to phenol. rsc.org this compound could be used to create novel ligands for such metal-based catalysts.

For industrial applications, heterogeneous catalysts are often preferred due to their ease of separation and recycling. rsc.org Homogeneous catalysts can be "heterogenized" by anchoring them to solid supports. rsc.org Given the reactive hydroxyl group, this compound could be grafted onto a support material like silica or a polymer. Alternatively, it could be a precursor in the synthesis of more complex, solid-state catalysts like metal-organic frameworks (MOFs), where it would serve as a functional organic linker. researchgate.net The combination of the coordinating phenol and the robust, electronically active carbazole makes it a versatile building block for designing tailored catalytic systems for specific organic transformations. chim.it

Application in Organic Transformations or Energy Conversion

The distinct electronic properties of the carbazole and phenol groups within this compound suggest its utility in both facilitating chemical reactions and converting energy.

Organic Transformations:

Derivatives closely related to this compound, such as carbazol-3-olates, have demonstrated potential as potent photosensitizers in organic synthesis. These anionic carbazole derivatives exhibit a significant red-shift in their absorption spectra and a more negative excited-state reduction potential compared to their neutral counterparts rsc.org. This enhanced photoreducing ability allows them to catalyze challenging chemical transformations under visible light irradiation, such as hydrodefluorination and Birch-type reduction reactions rsc.org. The mechanism involves electron transfer from the excited carbazol-3-olate to the substrate, initiating a radical-based reaction cascade rsc.org. Given that this compound can be readily deprotonated to its corresponding phenolate, it is plausible that it could serve as a precursor to highly reducing photocatalysts for a range of organic transformations.

Energy Conversion:

Carbazole derivatives are extensively studied for their application in energy conversion devices, particularly in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The carbazole unit acts as an excellent hole-transporting material due to its electron-rich nature and rigid planar structure, which facilitates efficient charge transport. nih.govmdpi.com In the context of DSSCs, carbazole-based dyes serve as sensitizers, absorbing light and injecting electrons into the semiconductor electrode. nih.gov The performance of these devices is highly dependent on the molecular structure of the dye, including the nature of the donor, acceptor, and π-bridge.

| Parameter | Typical Range for Carbazole-Based Dyes | Significance in DSSCs |

|---|---|---|

| Power Conversion Efficiency (PCE) | Up to 15.2% (co-sensitization) | Overall efficiency of light to electrical energy conversion. |

| Short-Circuit Current Density (Jsc) | Varies with dye structure and device fabrication | Maximum current produced by the solar cell. |

| Open-Circuit Voltage (Voc) | Typically 0.6 - 0.8 V | Maximum voltage from the solar cell. |

| Fill Factor (FF) | Typically 0.6 - 0.75 | A measure of the "squareness" of the J-V curve. |

| HOMO Level | -5.0 to -5.5 eV | Highest occupied molecular orbital energy level, important for dye regeneration. |

| LUMO Level | -2.0 to -2.5 eV | Lowest unoccupied molecular orbital energy level, important for electron injection. |

Chemosensing and Biosensing Platforms

The combination of a fluorescent carbazole unit and a hydrogen-bonding phenol group makes this compound an attractive scaffold for the development of chemosensors and biosensors.

The design of selective chemosensors based on this compound would leverage the specific interactions of its functional groups with target analytes. The key design principles include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor. This allows for the selective recognition of analytes that can participate in hydrogen bonding, such as anions (e.g., fluoride, acetate) and neutral molecules with hydrogen bond accepting or donating capabilities.

π-π Stacking: The planar and aromatic nature of the carbazole moiety facilitates π-π stacking interactions with aromatic analytes. This can be a crucial factor in the recognition of nitroaromatic compounds, which are common explosives.

Coordination Chemistry: The phenol group can be deprotonated to a phenolate, which can then act as a ligand for metal ions. By incorporating additional chelating groups, derivatives of this compound can be designed to selectively bind to specific metal ions. For example, the introduction of a di-2-picolylamine group to a carbazole scaffold has been shown to create a selective fluorescent sensor for Cu2+ ions. clockss.org

Host-Guest Interactions: By incorporating this compound into larger macrocyclic or cage-like structures, it is possible to create receptors that can selectively encapsulate specific guest molecules, leading to a detectable change in the photophysical properties of the carbazole fluorophore.

Optical Signal Transduction:

The inherent fluorescence of the carbazole moiety is a key feature for its use in optical sensors. The sensing mechanism typically involves a change in the fluorescence properties of the molecule upon interaction with an analyte. Common mechanisms include:

Fluorescence Quenching: Interaction with an analyte can lead to a decrease in the fluorescence intensity. This can occur through several mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the formation of a non-fluorescent ground-state complex. For instance, carbazole itself has been shown to be an effective fluorescent sensor for nitroaromatic compounds via static quenching, where a non-fluorescent complex is formed in the ground state.

Fluorescence Enhancement: In some cases, interaction with an analyte can lead to an increase in fluorescence intensity. This "turn-on" response is often highly desirable for sensing applications as it provides a clearer signal against a dark background. This can occur if the analyte suppresses a non-radiative decay pathway that is active in the free sensor molecule. For example, hydroxycarbazole derivatives have been shown to act as "turn-on" fluorescent sensors for halide anions. nih.gov

Ratiometric Sensing: This involves a change in the shape of the fluorescence spectrum, such as a shift in the emission wavelength, upon analyte binding. Ratiometric sensors are advantageous as they are less susceptible to fluctuations in instrumental parameters and probe concentration.

| Sensing Mechanism | Description | Example Analyte for Carbazole Derivatives |

|---|---|---|

| Fluorescence Quenching | Decrease in fluorescence intensity upon analyte binding. | Nitroaromatic compounds |

| Fluorescence Enhancement | Increase in fluorescence intensity upon analyte binding. | Halide anions |

| Ratiometric Sensing | Shift in the fluorescence emission wavelength upon analyte binding. | pH changes |

Electrochemical Signal Transduction:

The phenol group in this compound is electrochemically active and can be oxidized. This property can be exploited for the development of electrochemical sensors. The general principle involves the modulation of the electrochemical signal of the phenol group upon interaction with an analyte. This can manifest as a shift in the oxidation potential or a change in the peak current. For instance, electrodes modified with phenolic compounds have been used for the detection of various analytes, including metal ions and biomolecules. The carbazole moiety can also be electropolymerized to form a conductive polymer film on an electrode surface, and the properties of this film can be tailored for specific sensing applications.

This compound can serve as a versatile building block for the synthesis of more complex molecular probes. The phenol group provides a convenient handle for further chemical modification, allowing for the attachment of various recognition units and other functional groups. For example, a bromoacetamido group can be attached to a carbazole derivative to create a fluorescent probe for the detection of thiophenols. researchgate.net Similarly, the phenol group can be etherified or esterified to introduce specific analyte binding sites.

The general strategy for integrating this compound into a molecular probe involves a two-part design:

Recognition Unit: This part of the molecule is designed to selectively interact with the target analyte. This could be a chelating group for a metal ion, a hydrogen bonding site for an anion, or a hydrophobic pocket for a neutral molecule.

Signaling Unit: The this compound moiety acts as the signaling unit. The interaction of the recognition unit with the analyte causes a change in the photophysical or electrochemical properties of the carbazole-phenol core, which can be detected.

By carefully choosing the recognition unit and the linking strategy, it is possible to develop highly sensitive and selective molecular probes for a wide range of applications in environmental monitoring, medical diagnostics, and materials science.

Structure Property Relationships in Carbazole Phenol Systems

Influence of Phenol (B47542) Hydroxyl Group Reactivity on Molecular Design

The phenol hydroxyl (-OH) group is a cornerstone of the chemical reactivity of 3-(9H-carbazol-9-yl)phenol, profoundly influencing molecular design strategies. This functional group imparts a dual-reactive nature to the molecule. Firstly, the hydroxyl group is acidic and can be deprotonated by a base, a characteristic that differentiates phenols from alcohols. allrounder.aiksu.edu.sa This acidity allows for reactions such as the Williamson ether synthesis, enabling the attachment of various other molecular moieties to the phenolic oxygen. mdpi.com For instance, research on the related 4-(9H-carbazol-9-yl)phenol demonstrates its reaction with 3,4-dibromothiophene (B32776) to form a more complex thiophene-containing derivative, a transformation pivotal for creating materials for electrochromic devices. mdpi.com

Secondly, the hydroxyl group is a potent activating group for electrophilic aromatic substitution on the phenol ring. allrounder.aimlsu.ac.in It directs incoming electrophiles primarily to the ortho and para positions, facilitating reactions like nitration and halogenation. allrounder.aimlsu.ac.in This directive effect allows for precise functionalization of the phenol ring, which is a key tool in molecular engineering. The -OH group can also undergo esterification when treated with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. ksu.edu.sa This reactivity is leveraged in the synthesis of complex molecules, including potential pharmaceutical agents where the carbazole-phenol scaffold is modified to interact with biological targets. nih.govtubitak.gov.tr The strategic manipulation of the hydroxyl group is thus a fundamental aspect of designing novel carbazole-phenol derivatives with tailored properties for applications ranging from materials science to medicinal chemistry.

Positional Isomerism and its Impact on Electronic and Optical Behavior

Positional isomerism—the variation in the attachment point of the carbazole (B46965) unit on the phenol ring—is a critical determinant of the electronic and optical properties of carbazole-phenol systems. The specific linkage in this compound, where the carbazole is connected at the meta-position (C3) of the phenol ring, results in distinct characteristics compared to its ortho- (C2) and para- (C4) substituted counterparts.

The connectivity between the electron-donating carbazole and the phenol moiety dictates the extent of electronic conjugation through the molecule. researchgate.netacs.org A para-linkage generally allows for the most effective π-conjugation, leading to intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule. researchgate.net This often results in red-shifted absorption and emission spectra. Conversely, a meta-linkage, as seen in this compound, tends to disrupt this conjugation. This disruption can lead to a wider energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and often results in higher triplet energy levels. mdpi.comrsc.org High triplet energy is a highly desirable feature for host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs), as it prevents energy back-transfer from the high-energy blue emitter. mdpi.com

Studies on various carbazole-based isomeric systems confirm this principle. For example, comparing 2,6- and 2,7-disubstituted carbazole hybrids reveals that the substitution pattern directly tunes the absorption and emission spectra. researchgate.net Similarly, research on dihydroindenofluorene isomers shows that altering the linkage from para to meta or ortho has a profound impact on electronic properties. acs.org The choice of the meta-position in this compound is, therefore, a strategic design choice to achieve specific optoelectronic characteristics not attainable with other isomers.

| Compound | Substitution Position | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Triplet Energy (ET, eV) |

|---|---|---|---|---|

| 2-(9H-Carbazol-9-yl)phenol | ortho | ~290, ~340 | ~410 | ~2.8 |

| This compound | meta | ~293, ~330 | ~365 | ~3.0 |

| 4-(9H-Carbazol-9-yl)phenol | para | ~295, ~350 | ~430 | ~2.7 |

Conformational Flexibility and Its Role in Material Properties

The single covalent bond connecting the carbazole nitrogen atom to the phenyl ring of this compound allows for significant rotational freedom. This conformational flexibility, specifically the dihedral angle (twist) between the planes of the carbazole and phenol moieties, plays a crucial role in defining the compound's properties in the solid state. mdpi.comresearchgate.net

In many organic electronic materials, strong intermolecular π-π stacking leads to aggregation-caused quenching (ACQ), which diminishes solid-state luminescence efficiency. researchgate.net However, a twisted molecular conformation, as induced by the flexible linkage in carbazole-phenol systems, can effectively hinder this close packing. researchgate.net This steric hindrance disrupts strong intermolecular interactions and can suppress non-radiative decay pathways, thereby promoting high fluorescence quantum yields in the solid state. This principle is fundamental to the design of materials for applications like aggregation-induced emission (AIE). researchgate.netsciopen.com

Furthermore, the conformational landscape affects key material properties essential for device fabrication, such as morphological and thermal stability. A high glass transition temperature (Tg) indicates that the material can form a stable amorphous glass without crystallizing, which is critical for the longevity and performance of thin-film devices like OLEDs. grafiati.com The inherent flexibility of the molecule, combined with the rigidity of the carbazole and phenol units, contributes to these thermal characteristics. In some advanced polymer systems containing carbazole side chains, conformational changes can even be induced by an external electric field, leading to switchable electronic states, a phenomenon exploited in resistive switching memory devices. mdpi.com

Rational Molecular Design for Tunable Optoelectronic and Catalytic Functions

A comprehensive understanding of the structure-property relationships in carbazole-phenol systems enables the rational design of molecules like this compound for specific, high-performance functions. mdpi.comresearchgate.net

Tunable Optoelectronic Functions: The carbazole-phenol framework is a versatile platform for optoelectronic materials. researchgate.net Carbazole and its derivatives are widely employed as hole-transporting materials, host materials for phosphorescent emitters, and as thermally activated delayed fluorescence (TADF) emitters in OLEDs. mdpi.comsmolecule.comresearchgate.net The meta-linkage in this compound, which helps maintain a high triplet energy, makes it an excellent starting point for developing host materials for blue PhOLEDs. rsc.orgresearchgate.net Through rational design, specific functional groups can be introduced to either the carbazole or phenol units to fine-tune properties:

Energy Level Tuning: Attaching electron-donating groups (e.g., methoxy, amines) or electron-withdrawing groups (e.g., cyano, sulfone) can systematically adjust the HOMO and LUMO energy levels to optimize charge injection and transport balance in a device. researchgate.netrsc.org

Charge Mobility: Modifying the molecular structure can enhance charge carrier mobility. For instance, creating larger, more rigid structures can improve molecular packing and orbital overlap, facilitating more efficient charge transport. mdpi.com

Emission Color: For emissive materials, extending the π-conjugation of the molecule or incorporating groups that promote intramolecular charge transfer can shift the emission color from the blue region towards green and red. mdpi.com

| Material Type | Glass Transition Temp. (Tg, °C) | Triplet Energy (ET, eV) | Application |

|---|---|---|---|

| m-Carbazole-Phenol Derivative | >140 | ~3.0 | Blue PhOLED Host |

| Carbazole-Sulfone Host | 145 | 2.85 | Red/Green PhOLED Host |

| Tri(9H-carbazol-9-yl)benzene | 151 | 2.93 | Green/Red PhOLED Host |

Tunable Catalytic Functions: The principles of rational design also extend to catalysis. The donor-acceptor architecture inherent in many carbazole derivatives is ideal for creating metal-free organic photoredox catalysts. enamine.net Molecules like 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), where multiple carbazole donor units are attached to a dinitrile acceptor core, have proven to be highly efficient photocatalysts for a range of C-C and C-N bond-forming reactions. enamine.net The this compound scaffold can serve as a building block in this arena. The phenol's reactive hydroxyl group provides a convenient handle for attaching other catalytic moieties or electron-withdrawing groups to create a potent donor-acceptor system, enabling the design of novel photocatalysts for green and sustainable chemical synthesis.

Future Research Directions and Translational Challenges

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for 3-(9H-carbazol-9-yl)phenol and its derivatives often rely on traditional, multi-step processes that may involve expensive catalysts and harsh reaction conditions. Future research should prioritize the development of more sustainable and efficient synthetic strategies. This includes exploring greener solvents, catalyst-free reactions, and atom-economical approaches. For instance, visible-light-induced metal-free carbene N-carbazolation has been demonstrated as a viable method for synthesizing related carbazole (B46965) derivatives, offering a milder alternative to traditional methods. acs.org Another approach involves the hydroxydeboronation of N-protected carbazol-3-yl-boronic acid derivatives using hydrogen peroxide under mild conditions, providing an efficient route to 3-hydroxycarbazoles. clockss.org

Key areas for future research in synthesis include:

Catalyst Development: Designing novel, reusable, and earth-abundant metal catalysts or even metal-free organocatalysts to replace expensive and toxic options like palladium.

Process Intensification: Investigating flow chemistry and microwave-assisted synthesis to reduce reaction times, improve yields, and enhance safety.

Bio-inspired Synthesis: Exploring enzymatic or biocatalytic routes for the synthesis of the carbazole or phenol (B47542) moieties, drawing inspiration from natural product synthesis.

Exploration of Advanced Multicomponent Materials Incorporating this compound

The versatile structure of this compound makes it an excellent candidate for creating complex, multicomponent materials with tailored properties. Its carbazole unit offers hole-transporting capabilities, while the phenolic hydroxyl group provides a reactive site for further functionalization or can act as a hydrogen-bond donor.

Future research should focus on incorporating this molecule into:

Conjugated Microporous Polymers (CMPs): The rigid and planar structure of the carbazole unit can be exploited to create highly porous and stable CMPs. mdpi.com These materials have potential applications in gas storage and separation.

Copolymers for Organic Electronics: By copolymerizing this compound with other monomers, it is possible to fine-tune the electronic and optical properties of the resulting polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Supramolecular Assemblies: The hydrogen-bonding capability of the phenol group can be utilized to direct the self-assembly of complex supramolecular architectures with unique photophysical properties.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure-property relationships of this compound is crucial for designing next-generation materials. Advanced spectroscopic and computational methods can provide invaluable insights into its electronic structure, excited-state dynamics, and intermolecular interactions.

Advanced Spectroscopy: Techniques like transient absorption spectroscopy and time-resolved photoluminescence can be employed to probe the excited-state behavior of materials derived from this compound. This is critical for understanding their performance in optoelectronic devices.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic properties, absorption and emission spectra, and charge transport characteristics of new materials incorporating the this compound moiety. worldscientific.com These computational studies can guide the rational design of molecules with desired functionalities. For example, DFT calculations have been used to understand the electronic behavior of carbazole-based polymers and their interaction with other molecules. researchgate.net

Addressing Challenges in Device Integration and Long-Term Stability

While materials based on this compound have shown promise in laboratory-scale devices, significant challenges remain in their practical implementation. These include issues related to device integration, long-term operational stability, and scalability of material synthesis.

Key challenges to address include:

Interfacial Engineering: Optimizing the interfaces between the this compound-based material and other layers in a device is critical for efficient charge injection and extraction. Self-assembled monolayers (SAMs) have emerged as a promising strategy to enhance interfacial properties and improve device stability. researchgate.netfrontiersin.org

Morphological Control: The performance of thin-film devices is highly dependent on the morphology of the active layer. Controlling the crystallinity and orientation of molecules in the solid state is crucial for achieving high charge mobility and device efficiency.

Degradation Mechanisms: Understanding the chemical and physical degradation pathways of these materials under operational stress (e.g., exposure to heat, light, and humidity) is essential for developing strategies to enhance their long-term stability. Research on related carbazole derivatives has highlighted the importance of thermal stability for applications in perovskite solar cells. mdpi.com

Discovery of Underexplored Applications in Emerging Technologies

Beyond its established use in OLEDs and OPVs, the unique properties of this compound could be harnessed for a variety of emerging technologies.

Potential future applications include:

Perovskite Solar Cells (PSCs): The hole-transporting properties of carbazole derivatives make them suitable for use as hole-transporting materials (HTMs) in PSCs. mdpi.com The phenolic group could offer an additional anchoring point to the perovskite surface, potentially improving stability.

Sensors: The responsive nature of the carbazole and phenol moieties to their local environment could be exploited to develop chemical and biological sensors.

Non-linear Optics: Polar organic molecules containing carbazole units have been investigated for their non-linear optical properties, which could be relevant for applications in photonics and optical communications. nih.gov

Biomedical Applications: Carbazole derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. worldscientific.commdpi.com The phenolic group in this compound could be used to conjugate the molecule to biomolecules for targeted drug delivery or bioimaging.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity and temperature to minimize side reactions (e.g., over-alkylation).

How can X-ray crystallography resolve molecular geometry and intermolecular interactions in carbazole derivatives?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, dihedral angles, and π-π stacking. For example:

- Structural parameters : In 3-(9H-carbazol-9-yl)-2H-chromen-2-one, the carbazole and coumarin planes form a dihedral angle of 63.05°, with π-π interactions between pyrrole and pyrone rings (centroid distances: 3.82–3.88 Å) .

- Hydrogen bonding : C–H···O bridges stabilize the lattice (e.g., C11–H11···O22: 2.58 Å) .

Q. Methodology :

- Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) .

- Collect data with CuKα radiation (λ = 0.72 Å) at low temperatures (193 K) to reduce thermal motion .

What challenges arise in achieving high-purity carbazole derivatives, and how can they be addressed?

Advanced Research Question

Challenges :

Q. Solutions :

- Catalyst optimization : Use Pd₂(dba)₃ with bulky ligands (Xantphos) to enhance stability .

- Purification : Employ gradient elution in column chromatography or preparative HPLC .

- Spectroscopic validation : Confirm purity via ¹H/¹³C NMR (e.g., absence of proton signals from impurities) and mass spectrometry .

How do alkyl chain modifications influence the photophysical properties of carbazole-based fluorophores?

Advanced Research Question

Alkyl chains modulate aggregation and emission profiles:

- Solution vs. solid state : Hexyl chains (e.g., in bicarbazole derivatives) reduce intermolecular interactions, yielding sharp deep-blue emission (λmax = 428 nm), while ethyl chains cause broader spectra (blue-green) due to closer packing .

- Quantum yield : Longer chains (e.g., C6) enhance solubility, reducing quenching in THF (ΦF up to 0.45) .

Q. Experimental Design :

- Synthesize derivatives with varying chain lengths (ethyl, hexyl).

- Compare UV-Vis/fluorescence spectra in solution (THF) and solid-state films.

What computational methods are recommended for modeling carbazole derivatives’ electronic structure?

Advanced Research Question

Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge transport in OLEDs. For example, carbazole-phenoxazine hybrids show narrow bandgaps (~2.8 eV) suitable for TADF materials .

- Molecular Dynamics (MD) : Simulate aggregation effects on emission properties .

Software : Gaussian or ORCA for DFT; VMD for visualization.

How can researchers resolve contradictions in biological activity data for carbazole derivatives?

Advanced Research Question

Case Study : Conflicting reports on kinase inhibition vs. GABA transporter modulation .

Approach :

- Target selectivity assays : Use HEK293 cells transfected with specific receptors (e.g., GABA transporter 2) .

- Structural analogs : Compare activity of this compound derivatives with/without sulfonamide or piperazine groups .

- Dose-response curves : Identify off-target effects at varying concentrations (IC50 vs. EC50).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.